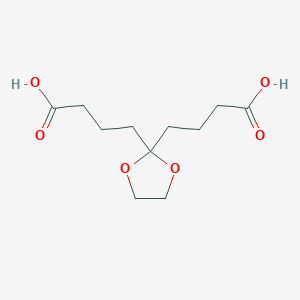
4,4'-(1,3-Dioxolane-2,2-diyl)dibutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,3-Dioxolane-2,2-diyl)dibutanoic acid is an organic compound featuring a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,3-Dioxolane-2,2-diyl)dibutanoic acid typically involves the reaction of dibromobutane with diethyl methylmalonate. The process includes several steps:
Formation of the Intermediate: Dibromobutane reacts with diethyl methylmalonate under basic conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the dioxolane ring.
Hydrolysis: The final step involves hydrolysis to yield 4,4’-(1,3-Dioxolane-2,2-diyl)dibutanoic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4,4’-(1,3-Dioxolane-2,2-diyl)dibutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane ring can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions often involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4,4’-(1,3-Dioxolane-2,2-diyl)dibutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound may be used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which 4,4’-(1,3-Dioxolane-2,2-diyl)dibutanoic acid exerts its effects involves interactions with molecular targets and pathways. The dioxolane ring can act as a reactive site, facilitating various chemical transformations. The specific pathways and targets depend on the context in which the compound is used, such as in organic synthesis or biological systems .
Comparison with Similar Compounds
2,2’-(1,3-Dioxolane-2,2-diyl)diethanol: This compound features a similar dioxolane ring but with different substituents.
1,3-Dioxolane-4,4-diacetic acid, 5-oxo-: Another compound with a dioxolane ring, but with additional functional groups.
Uniqueness: 4,4’-(1,3-Dioxolane-2,2-diyl)dibutanoic acid is unique due to its specific structural arrangement and the presence of the dibutanoic acid moiety.
Properties
CAS No. |
5694-93-9 |
|---|---|
Molecular Formula |
C11H18O6 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-[2-(3-carboxypropyl)-1,3-dioxolan-2-yl]butanoic acid |
InChI |
InChI=1S/C11H18O6/c12-9(13)3-1-5-11(16-7-8-17-11)6-2-4-10(14)15/h1-8H2,(H,12,13)(H,14,15) |
InChI Key |
XJPKKYMQLMCBOX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-5,6-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14002410.png)
![N-Methyl-N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]acetamide](/img/structure/B14002413.png)
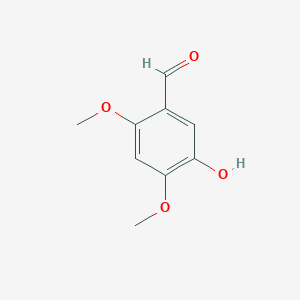
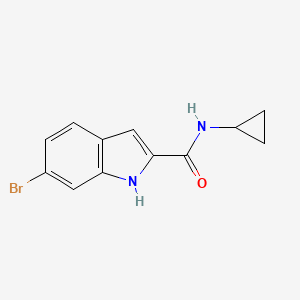
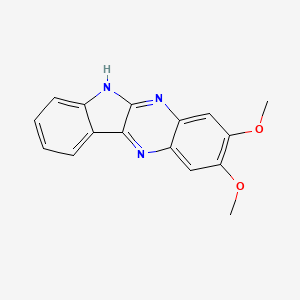
![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)
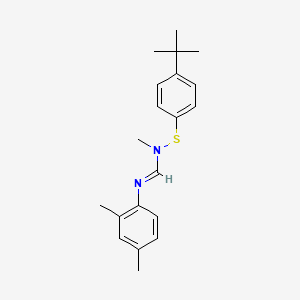
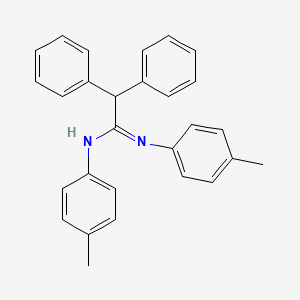
![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide](/img/structure/B14002452.png)

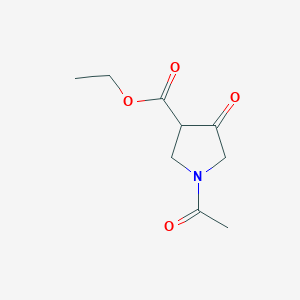

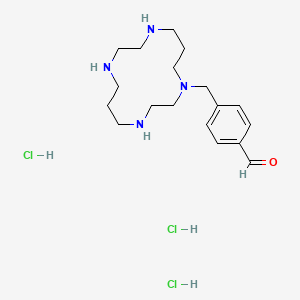
![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
